PMMB-317
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PMMB-317 is a novel potent irriversible dual inhibitor of tubulin and epidermal growth factor receptor (EGFR), inducing the apoptosis of A549 cells in a dose- and time-dependent manner, along with decrease in mitochondrial membrane potential (MMP), production of ROS and alterations in apoptosis-related protein levels.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
PMMB-317 has demonstrated significant potential in cancer research. A study found that PMMB-317, a derivative of shikonin combined with benzoylacrylic, exhibits potent inhibitory effects on both tubulin and the epidermal growth factor receptor (EGFR). In vitro assays showed that PMMB-317 had strong anti-EGFR activity and anti-proliferative effects against the A549 cell line, comparable to Afatinib. The compound induced apoptosis in A549 cells, decreased mitochondrial membrane potential, increased ROS production, and altered levels of apoptosis-related proteins. Additionally, it arrested the cell cycle at the G2/M phase, inhibited EGFR activity by blocking downstream signaling pathways, and suppressed cell migration through the Wnt/β-catenin signaling pathway. Molecular docking simulations indicated that PMMB-317 could bind to both EGFR and tubulin proteins, supporting its dual inhibitory role. These findings suggest that PMMB-317 could be a promising lead compound for developing new anticancer agents (Sun et al., 2019).
2. STAT3 Inhibition
In another study, PMMB-317 was identified as a STAT3 inhibitor. STAT3, an oncogenic protein frequently activated in human tumors, is a valid target for anticancer drug design. PMMB-317, based on modifications to the shikonin scaffold, showed a strong inhibitory profile against STAT3 in human breast cancer cells, especially MDA-MB-231 cells. It induced apoptosis in these cells, reduced mitochondrial membrane potential, produced ROS, and altered levels of apoptosis-related proteins. PMMB-317 specifically inhibited STAT3 activation, transcriptional activity, nuclear translocation, and the expression of downstream target genes, without significantly affecting STAT1 and STAT5. Moreover, in vivo studies revealed that PMMB-317 dramatically suppressed tumor growth in xenograft models, indicating its potential as a therapeutic anti-neoplastic agent (Qiu et al., 2017).
Eigenschaften
Produktname |
PMMB-317 |
---|---|
Molekularformel |
C26H21FO7 |
Molekulargewicht |
464.4454 |
IUPAC-Name |
1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C26H21FO7/c1-14(2)3-11-22(34-23(32)12-10-18(28)15-4-6-16(27)7-5-15)17-13-21(31)24-19(29)8-9-20(30)25(24)26(17)33/h3-10,12-13,22,29-30H,11H2,1-2H3/b12-10+ |
InChI-Schlüssel |
IXGSOHPHTSESPK-ZRDIBKRKSA-N |
SMILES |
O=C(OC(C(C1=O)=CC(C2=C1C(O)=CC=C2O)=O)C/C=C(C)\C)/C=C/C(C3=CC=C(F)C=C3)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PMMB-317; PMMB 317; PMMB317 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.